N-([2,3'-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide is an organic compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of a bipyridine moiety linked to a difluorobenzamide group. Bipyridine derivatives are known for their ability to form complexes with transition metals, making them valuable in various fields such as catalysis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide typically involves the coupling of a bipyridine derivative with a difluorobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated difluorobenzamide in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The difluorobenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide has several scientific research applications:
Biology: The compound can be used in the study of metal-protein interactions and as a probe for investigating biological pathways involving metal ions.
Industry: The compound can be used in the development of advanced materials, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide involves its ability to form complexes with transition metals. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The bipyridine moiety acts as a chelating ligand, stabilizing the metal center and facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong chelating properties.
4,4’-Bipyridine: Another bipyridine isomer used in coordination chemistry and materials science.
Phenanthroline: A related compound with similar chelating properties but a different structural framework.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide is unique due to the presence of both bipyridine and difluorobenzamide moieties, which confer distinct chemical and physical properties. The difluorobenzamide group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
3,4-difluoro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O/c19-15-4-3-13(9-16(15)20)18(24)23-10-12-5-7-22-17(8-12)14-2-1-6-21-11-14/h1-9,11H,10H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJCYVSZMDWMCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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